molecular formula C12H15N5O3S B1195270 Sulfaguanole CAS No. 27031-08-9

Sulfaguanole

Cat. No.: B1195270
CAS No.: 27031-08-9
M. Wt: 309.35 g/mol
InChI Key: IJZUQDQOAFUFJY-UHFFFAOYSA-N
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Description

Sulfaguanole: is a synthetic antibacterial compound belonging to the sulfonamide class. It is known for its broad-spectrum antibacterial activity and is used primarily in veterinary medicine. The molecular formula of this compound is C12H15N5O3S , and it has a molecular weight of 309.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, ensuring high purity and yield through controlled reaction conditions and purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions of sulfaguanole are also possible, but detailed information is limited.

    Substitution: this compound can participate in substitution reactions, particularly involving its sulfonamide group.

Common Reagents and Conditions:

    Oxidizing agents:

    Reducing agents: Common reducing agents may include hydrogen gas or metal hydrides.

    Substitution reagents: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups.

Scientific Research Applications

Chemistry: Sulfaguanole is used in chemical research to study the properties and reactions of sulfonamide compounds. It serves as a model compound for understanding the behavior of similar antibacterial agents.

Biology: In biological research, this compound is used to investigate its antibacterial activity against various bacterial strains. It helps in understanding the mechanisms of bacterial resistance and the development of new antibacterial agents.

Medicine: While primarily used in veterinary medicine, this compound’s antibacterial properties are studied for potential applications in human medicine. Research focuses on its efficacy and safety in treating bacterial infections.

Industry: this compound is used in the pharmaceutical industry for the development and production of antibacterial drugs. It is also used in the formulation of veterinary medicines.

Mechanism of Action

Sulfaguanole exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It targets the enzyme dihydropteroate synthase, which is essential for the production of folic acid. By blocking this enzyme, this compound prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

    Sulfaguanidine: Another sulfonamide compound with similar antibacterial properties.

    Sulfadiazine: A sulfonamide used to treat bacterial infections.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Uniqueness of Sulfaguanole: this compound is unique due to its specific structure, which allows it to effectively inhibit bacterial folic acid synthesis. Its broad-spectrum activity and relatively low toxicity make it a valuable compound in veterinary medicine .

Properties

CAS No.

27031-08-9

Molecular Formula

C12H15N5O3S

Molecular Weight

309.35 g/mol

IUPAC Name

2-(4-aminophenyl)sulfonyl-1-(4,5-dimethyl-1,3-oxazol-2-yl)guanidine

InChI

InChI=1S/C12H15N5O3S/c1-7-8(2)20-12(15-7)16-11(14)17-21(18,19)10-5-3-9(13)4-6-10/h3-6H,13H2,1-2H3,(H3,14,15,16,17)

InChI Key

IJZUQDQOAFUFJY-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(OC(=N1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/N)C

SMILES

CC1=C(OC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)N)N)C

Canonical SMILES

CC1=C(OC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)N)N)C

Synonyms

4,5-dimethyl-2-oxazolylamidinosulfanilamide
Enterocura
sulfaguanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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